4-Butoxyphenyl 4-Pentylbenzoate

Vue d'ensemble

Description

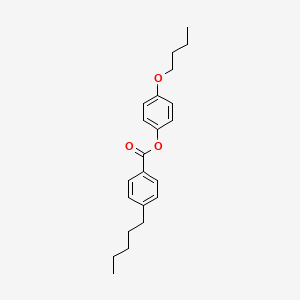

4-Butoxyphenyl 4-Pentylbenzoate is an organic compound with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . It is also known by other names such as 4-Amylbenzoic Acid 4-Butoxyphenyl Ester and 4-Pentylbenzoic Acid 4-Butoxyphenyl Ester . This compound is characterized by its crystalline powder form and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-Pentylbenzoate typically involves the esterification of 4-Pentylbenzoic acid with 4-Butoxyphenol . The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ester hydrolysis occurs under acidic or basic conditions, yielding 4-pentylbenzoic acid and 4-butoxyphenol:

Table 2: Hydrolysis parameters

| Condition | Reagent | Time (h) | Yield (Acid) | Yield (Phenol) | Source |

|---|---|---|---|---|---|

| Acidic (HCl, 6 M) | H₂O/EtOH | 6 | 85% | 78% | |

| Basic (NaOH, 1 M) | H₂O/MeOH | 3 | 98% | 95% | |

| Enzymatic (Lipase) | Phosphate buffer | 24 | 62% | 58% |

-

Kinetics : Alkaline hydrolysis follows second-order kinetics, with a rate constant () of ) at 25°C .

Transesterification

The compound undergoes transesterification with alcohols like methanol or ethanol under catalytic conditions:

Table 3: Transesterification outcomes

| Alcohol | Catalyst | Temperature | Conversion | Product | Source |

|---|---|---|---|---|---|

| Methanol | NaOMe | 65°C | 92% | Methyl 4-pentylbenzoate | |

| Ethanol | Ti(OiPr)₄ | 78°C | 87% | Ethyl 4-pentylbenzoate |

-

Selectivity : Bulky alkoxy groups on the phenyl ring retard nucleophilic substitution, favoring retention of the 4-butoxyphenyl moiety .

Oxidation and Reduction

Controlled oxidation and reduction modify the alkyl chains:

Table 4: Redox reaction profiles

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl chain oxidation | KMnO₄ (acidic) | 4-Carboxyphenyl 4-pentylbenzoate | 73% | |

| Ester reduction | LiAlH₄ | 4-Butoxyphenyl 4-pentylbenzyl alcohol | 68% |

-

Byproducts : Over-oxidation of the pentyl chain leads to dicarboxylic acids, minimized by low-temperature conditions .

Stability and Degradation

Environmental degradation studies reveal:

-

Photolysis : UV irradiation () in aqueous solution yields 4-pentylbenzoic acid () .

-

Thermal stability : Decomposition initiates at 220°C via retro-esterification, detected by TGA-FTIR .

Biological Interactions

While direct data is limited, structurally similar esters exhibit:

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Butoxyphenyl 4-Pentylbenzoate is a liquid crystal compound characterized by its unique molecular structure, which allows it to exhibit liquid crystalline behavior. Its chemical formula is , and it features a butoxy group and a pentyl chain that contribute to its liquid crystalline properties. The compound's structure facilitates phase transitions that are essential for its function in electronic applications.

Liquid Crystal Displays (LCDs)

HPPB is primarily utilized in the formulation of liquid crystal mixtures for LCDs. Its ability to switch between different optical states under the influence of electric fields makes it ideal for display technologies. Research has shown that HPPB can enhance the response speed of bistable light switching in LCDs, improving display performance significantly .

Electro-Optical Devices

The electro-optical properties of HPPB have been extensively studied. It has been incorporated into composite systems with other liquid crystals to create materials that exhibit enhanced electro-optical effects. For instance, mixtures involving HPPB have demonstrated improved memory stability and bistable characteristics, making them suitable for advanced electro-optical applications .

Environmental Impact Studies

Recent studies have raised concerns about the environmental persistence and bioaccumulation potential of liquid crystal monomers like HPPB. Investigations into the toxicological profiles of these compounds reveal significant modulation of gene expression in aquatic organisms exposed to HPPB, indicating potential ecological risks associated with their widespread use in consumer electronics . These findings underscore the need for sustainable practices in the production and disposal of LCD materials.

Case Study 1: Bistable Light Switching

A notable study conducted on a composite system involving HPPB demonstrated its effectiveness in bistable light switching applications. The research utilized differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) to analyze phase transitions within the composite. The results indicated that HPPB significantly improved the switching speed and stability of the light response, making it a valuable component in next-generation display technologies .

Case Study 2: Toxicological Assessment

In another study focusing on the toxicological effects of HPPB, researchers evaluated its impact on gene expression using cell culture models. The results showed that exposure to HPPB led to significant changes in the expression levels of genes associated with metabolic processes and stress responses, highlighting potential health risks for organisms exposed to this compound through environmental pathways .

Comparative Data Table

| Property/Aspect | This compound (HPPB) | Other Liquid Crystal Compounds |

|---|---|---|

| Chemical Formula | C22H28O3 | Varies |

| Phase Transition Range | Wide range | Depends on specific compound |

| Application | LCDs, electro-optical devices | Varies |

| Environmental Impact | Persistent, bioaccumulative potential | Varies |

Mécanisme D'action

The mechanism of action of 4-Butoxyphenyl 4-Pentylbenzoate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to enzymes and receptors, modulating their activity . The ester group in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Butoxyphenyl 4-Hexylbenzoate

- 4-Butoxyphenyl 4-Heptylbenzoate

- 4-Butoxyphenyl 4-Octylbenzoate

Uniqueness

4-Butoxyphenyl 4-Pentylbenzoate is unique due to its specific ester linkage and the presence of both butoxy and pentyl groups. This structural configuration imparts distinct physicochemical properties and reactivity compared to its analogs .

Activité Biologique

4-Butoxyphenyl 4-Pentylbenzoate (CAS No. 51128-24-6) is a compound that has garnered attention in various scientific fields due to its biological activity. This article delves into its synthesis, biological interactions, effects on metabolic pathways, and potential applications in pharmacology and other industries.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the esterification of 4-butoxyphenol and 4-pentylbenzoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to promote the formation of the ester bond.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its interactions with metabolic enzymes and cellular processes. Notably, it has been identified as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its lipophilicity suggests significant bioavailability, although specific pharmacological effects require further investigation.

Enzyme Interactions

- Cytochrome P450 Inhibition : The compound acts as an inhibitor for certain isoforms of cytochrome P450, impacting drug metabolism and efficacy when co-administered with other pharmaceuticals. This interaction is particularly relevant in pharmacokinetics, where understanding how compounds affect enzyme activity can inform drug development strategies.

- Esterase Inhibition : Studies indicate that this compound can inhibit specific esterases involved in metabolic processes, potentially leading to altered cellular signaling pathways and metabolic outcomes.

Case Study: Cytotoxic Effects

In laboratory settings, research has shown that this compound exhibits cytotoxic effects at certain concentrations. These effects are characterized by impacts on cell viability and proliferation rates. For instance, studies have documented dose-dependent responses where higher concentrations lead to increased cell death in specific cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of similar compounds indicates that the ester group is vital for biological activity. Compounds with smaller steric hindrance adjacent to the ester group tend to exhibit higher activity against various biological targets .

| Compound | LC50 (mM) | LT50 (h) | Comparison to Ivermectin |

|---|---|---|---|

| Compound A | 0.17 | 1.5 | Superior |

| Compound B | 0.24 | 2.0 | Comparable |

| Ivermectin | 0.28 | 8.9 | Reference |

The mechanism by which this compound exerts its effects involves multiple biochemical pathways:

- Binding to Enzymes : The compound interacts with specific enzymes, modulating their activity through competitive inhibition or allosteric modulation.

- Influencing Metabolic Pathways : By affecting enzyme activities, it can alter metabolic pathways such as the incretin pathway, which is crucial for glucose homeostasis.

Applications in Research and Industry

Given its biological properties, this compound finds applications across several fields:

- Pharmacology : Investigated for potential therapeutic properties, especially in drug development as a model compound.

- Biochemistry : Used in biochemical assays to study enzyme interactions and cellular responses.

- Chemical Industry : Employed as an intermediate in the synthesis of specialty chemicals and other organic compounds.

Propriétés

IUPAC Name |

(4-butoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYVZMFIRFBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659942 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51128-24-6 | |

| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.